ethyl 4-({4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate
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Description
Ethyl 4-({4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate is a complex organic compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions including alkylation, esterification, and further alkylation . A general method for synthesis involves reacting 4-aminobenzoic acid with 1-chloropropane in a solvent like N, N-dimethylformamide (DMF), using anhydrous sodium carbonate as a deacidifying reagent .Chemical Reactions Analysis
Esters, like the compound , can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. Esters can also be converted to amides via an aminolysis reaction. They can undergo trans-esterification reactions to form different esters. Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .Future Directions
Thiazolidine motifs, which are present in the compound, are of great interest for scholars due to their diverse therapeutic and pharmaceutical activity. They compel researchers to explore new drug candidates. Future research could focus on improving the activity of these compounds and developing multifunctional drugs .
Properties
IUPAC Name |
ethyl 4-[4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S2/c1-2-30-22(29)15-9-11-17(12-10-15)25-20(27)8-5-13-26-21(28)19(32-23(26)31)14-16-6-3-4-7-18(16)24/h3-4,6-7,9-12,14H,2,5,8,13H2,1H3,(H,25,27)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLBPUWUEYXPAL-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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